PDGF Receptor Tyrosine Kinase Inhibitor IV

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cancer Research

JNJ-10198409 has shown significant potential in cancer research, particularly in the treatment of various types of tumors . It has been found to exhibit excellent tumor cell antiproliferative activity in several tumor cell lines, including PC3, H460, LoVo, A375, LnCAP, and T47D cells . This compound’s ability to suppress PDGF-RTK downstream signaling in tumor tissues in vivo has been confirmed .

Antiangiogenic Activity

JNJ-10198409 has been identified as a potent inhibitor of platelet-derived growth factor β-receptor (PDGFR-β) kinase, which plays a crucial role in angiogenesis . It has shown potent activity in the in vitro rat aortic ring angiogenesis assay as well as in the in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .

Antitumor Activity

In vivo studies have shown that oral administration of JNJ-10198409 produces a statistically significant, dose-dependent reduction in tumor growth in human tumor nude mouse xenograft growth delay model . It inhibits mean final tumor area to 15%, 64%, and 91% at 25, 50 and 100 mg/kg, respectively .

Pharmacodynamic Activity

JNJ-10198409 has been used to validate the in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis . This has been achieved by determining the phosphorylation status of phospholipase Cγ1 (PLCγ1), a key downstream cellular molecule in the PDGF-RTK signaling cascade .

Lung Disease Treatment

PDGF signalling plays a fundamental role in the development of several lung diseases, including idiopathic pulmonary arterial hypertension, lung cancer, and lung fibrosis . JNJ-10198409, as a PDGFR inhibitor, has shown potential in attenuating PDGF signalling in these conditions .

Cholangiocarcinoma Treatment

PDGFs and PDGFRs play essential roles in promoting cholangiocarcinoma (CCA) cell survival by mediating paracrine crosstalk between tumor and cancer-associated fibroblasts (CAFs), indicating the potential of PDGFR as a target for CCA treatment . JNJ-10198409 has shown potential in inducing apoptosis in Opisthorchis viverrini-associated cholangiocarcinoma via Nrf2 suppression and enhanced ROS .

Mécanisme D'action

Mode of Action

JNJ-10198409 acts as an ATP-competitive inhibitor of PDGFR tyrosine kinases . It binds to the ATP-binding site of the PDGFR tyrosine kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of the receptor . This results in the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The inhibition of PDGFR tyrosine kinases by JNJ-10198409 affects several biochemical pathways. PDGFR signaling plays a key role in angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones . By inhibiting PDGFR, JNJ-10198409 can disrupt angiogenesis, which is often upregulated in cancerous tumors . Additionally, JNJ-10198409 exhibits antiproliferative activity against tumor cells, further contributing to its anti-cancer effects .

Result of Action

The inhibition of PDGFR tyrosine kinases by JNJ-10198409 leads to a reduction in angiogenesis and tumor cell proliferation . In vitro, JNJ-10198409 has shown potent antiproliferative activity in several tumor cell lines . In vivo, it has been shown to produce a statistically significant, dose-dependent reduction in tumor growth .

Orientations Futures

The future of PDGF Receptor Tyrosine Kinase Inhibitor IV and similar inhibitors lies in their potential use in treating various diseases. For instance, PDGFR-inhibition has been shown to be beneficial in chronic airway diseases such as idiopathic pulmonary fibrosis (IPF) and asthma . Furthermore, next-generation TKIs are being developed and clinically tested, leading to new drug approvals .

Propriétés

IUPAC Name |

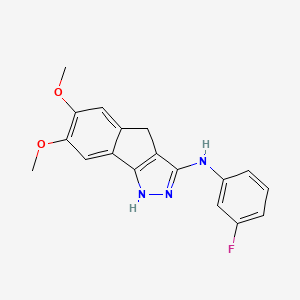

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNURMVOKAERHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430890 | |

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |

CAS RN |

627518-40-5 | |

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

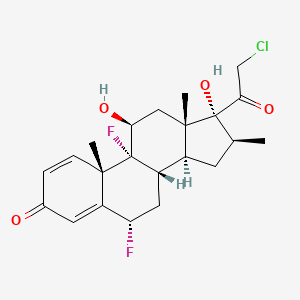

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

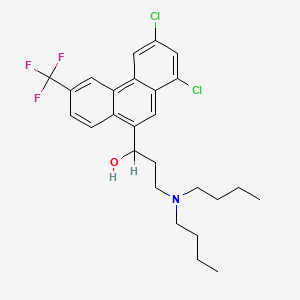

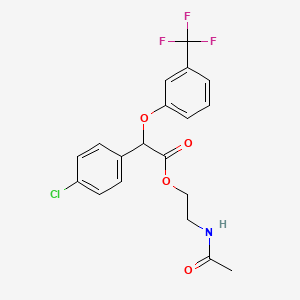

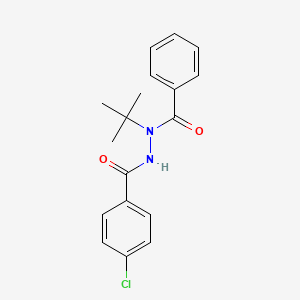

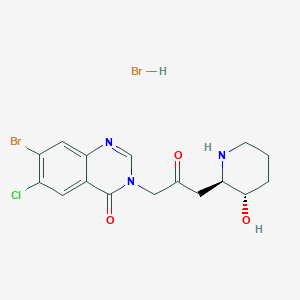

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.